

"2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" physical and chemical properties

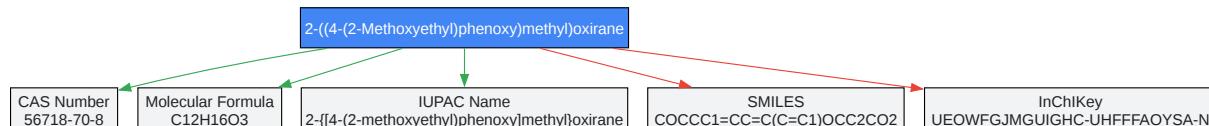
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Cat. No.: B022392

[Get Quote](#)


An In-depth Technical Guide to **2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane**

Introduction

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, also known by its CAS number 56718-70-8, is an organic compound featuring an oxirane (epoxide) ring, a phenoxy group, and a methoxyethyl substituent.^[1] This chemical structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its epoxide group is highly reactive, allowing for various ring-opening reactions to form more complex molecules.^[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development.

Chemical Identity

The following diagram outlines the key identifiers for **2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane**.

[Click to download full resolution via product page](#)

Figure 1: Chemical Identifiers.

Physical and Chemical Properties

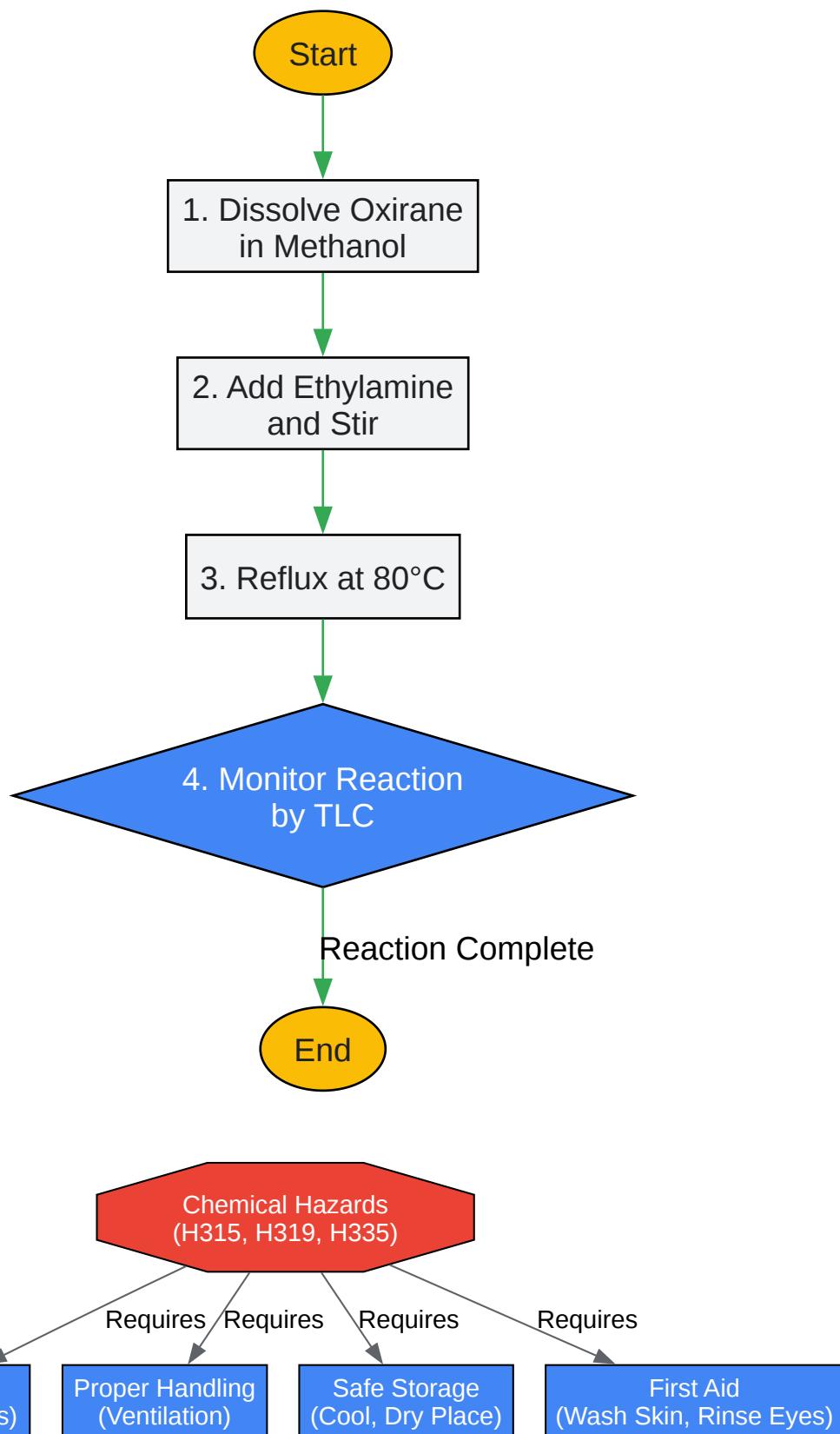
The physical and chemical properties of this compound are summarized in the table below. It is typically a solid or a pale-yellow oil at room temperature.[\[2\]](#)

Property	Value	Source
Molecular Formula	C12H16O3	[1] [3] [4]
Molecular Weight	208.25 g/mol	[3] [4] [5]
Melting Point	67-68 °C	[6]
Boiling Point	300.6 ± 17.0 °C at 760 mmHg	[3] [6]
Density	1.099 ± 0.06 g/cm³	[3] [6]
Appearance	Solid or Pale-Yellow Oil	[2]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	[6]
Refractive Index	1.519 (at 25°C)	[6]
LogP	1.65310	[3]

Synthesis and Reactivity

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is a key intermediate in the synthesis of the beta-blocker Metoprolol and its related impurities.[\[7\]](#)[\[8\]](#) The epoxide ring is susceptible to

nucleophilic attack, which is the basis for its utility in synthesizing these pharmaceutical compounds.


A general reaction involves the ring-opening of the oxirane by an amine, such as isopropylamine, to yield a propanolamine derivative.[8]

Experimental Protocol: Synthesis of a Metoprolol Impurity

The following protocol describes the reaction of **2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane** with ethylamine to form a Metoprolol impurity.[7]

- Preparation: In a clean, dry round-bottom flask, place 2 grams of **2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane**.
- Solvent Addition: Add 20 mL of methanol to the flask and begin stirring the mixture.
- Reagent Addition: After 5-10 minutes of stirring, carefully add 0.7 mL of ethylamine to the mixture. Continue stirring for another 15 minutes to ensure homogeneity.
- Reaction: Transfer the flask to a preheated oil bath at 80°C and attach a reflux condenser.
- Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]

The workflow for this synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane... [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. CAS#:56718-70-8 | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | Chemsoc [chemsrc.com]
- 4. 2-{{4-(2-Methoxyethyl)phenoxy}methyl}oxirane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 5. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | 56718-70-8 [chemicalbook.com]
- 7. rjptonline.org [rjptonline.org]
- 8. WO2013141437A1 - Method for manufacturing high purity (s)-metoprolol - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022392#2-4-2-methoxyethyl-phenoxy-methyl-oxirane-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com